![molecular formula C15H12F3N3O2S B2947740 N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034339-37-0](/img/structure/B2947740.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has been found to have a significant impact on various biological processes and has been identified as a potential target for the development of novel therapeutics.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and promotes glucose uptake, which can help to improve glycemic control in individuals with type 2 diabetes.
Biochemical and Physiological Effects:
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to enhance insulin sensitivity, promote glucose uptake, and improve glycemic control in individuals with type 2 diabetes. This compound has also been found to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of novel cancer therapeutics.
Advantages and Limitations for Lab Experiments
The advantages of using N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide in lab experiments include its potency, selectivity, and specificity for PTP1B inhibition. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its safety profile and potential side effects.
Future Directions
There are several future directions for the study of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. These include the development of novel therapeutics for the treatment of type 2 diabetes and other metabolic disorders, the exploration of its anti-inflammatory and anti-tumor properties for the development of novel cancer therapeutics, and the investigation of its safety profile and potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves the condensation of 4-(trifluoromethyl)benzaldehyde and 5-aminopyrazole-4-carboxylic acid followed by the addition of methanesulfonyl chloride. The resulting compound is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been extensively studied for its potential applications in the field of scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. This compound has been identified as a potential target for the development of novel therapeutics for the treatment of type 2 diabetes and other metabolic disorders.
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-3-1-11(2-4-12)10-24(22,23)20-13-6-8-21-14(9-13)5-7-19-21/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGTGWHGASONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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